Cas no 74163-48-7 (3,5-bis(bromomethyl)benzonitrile)

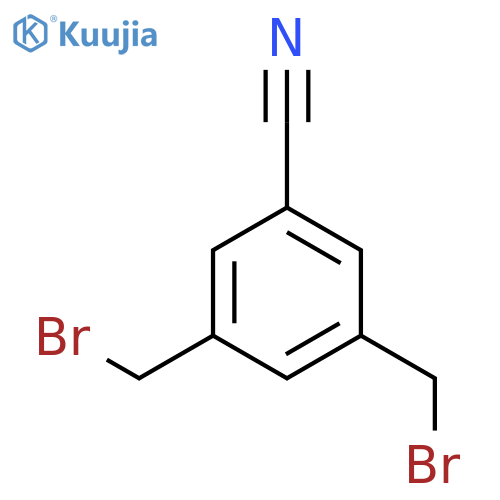

74163-48-7 structure

商品名:3,5-bis(bromomethyl)benzonitrile

CAS番号:74163-48-7

MF:C9H7Br2N

メガワット:288.966580629349

MDL:MFCD22492792

CID:3162250

PubChem ID:15320621

3,5-bis(bromomethyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 3,5-bis(bromomethyl)benzonitrile

- AS-61067

- AKOS030627827

- F14673

- CS-0045360

- SY046098

- ZCA16348

- MFCD22492792

- 74163-48-7

- SCHEMBL14689467

- EN300-345773

- 819-308-9

-

- MDL: MFCD22492792

- インチ: InChI=1S/C9H7Br2N/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-5H2

- InChIKey: RPUUHCFKDYQOME-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C=C1CBr)C#N)CBr

計算された属性

- せいみつぶんしりょう: 288.89247g/mol

- どういたいしつりょう: 286.89452g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 23.8Ų

3,5-bis(bromomethyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-345773-0.1g |

3,5-bis(bromomethyl)benzonitrile |

74163-48-7 | 95.0% | 0.1g |

$257.0 | 2025-03-18 | |

| Enamine | EN300-345773-1.0g |

3,5-bis(bromomethyl)benzonitrile |

74163-48-7 | 95.0% | 1.0g |

$742.0 | 2025-03-18 | |

| Enamine | EN300-345773-10.0g |

3,5-bis(bromomethyl)benzonitrile |

74163-48-7 | 95.0% | 10.0g |

$6013.0 | 2025-03-18 | |

| Alichem | A019064302-250mg |

3,5-Bis(bromomethyl)benzonitrile |

74163-48-7 | 97% | 250mg |

$306.80 | 2023-09-01 | |

| Enamine | EN300-345773-0.25g |

3,5-bis(bromomethyl)benzonitrile |

74163-48-7 | 95.0% | 0.25g |

$367.0 | 2025-03-18 | |

| Aaron | AR00FHLP-250mg |

3,5-bis(bromomethyl)benzonitrile |

74163-48-7 | 97% | 250mg |

$131.00 | 2025-01-24 | |

| A2B Chem LLC | AH21553-500mg |

3,5-bis(bromomethyl)benzonitrile |

74163-48-7 | 95% | 500mg |

$645.00 | 2024-04-19 | |

| Enamine | EN300-345773-1g |

3,5-bis(bromomethyl)benzonitrile |

74163-48-7 | 95% | 1g |

$742.0 | 2023-09-03 | |

| abcr | AB464077-250mg |

3,5-Bis(bromomethyl)benzonitrile; . |

74163-48-7 | 250mg |

€595.00 | 2024-08-03 | ||

| A2B Chem LLC | AH21553-50mg |

3,5-bis(bromomethyl)benzonitrile |

74163-48-7 | 95% | 50mg |

$218.00 | 2024-04-19 |

3,5-bis(bromomethyl)benzonitrile 関連文献

-

Xingxun Zhu,Yaping Ou,Jing Zhang,Jian-Long Xia,Jun Yin,Guang-Ao Yu,Sheng Hua Liu Dalton Trans. 2013 42 7177

74163-48-7 (3,5-bis(bromomethyl)benzonitrile) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74163-48-7)3,5-bis(bromomethyl)benzonitrile

清らかである:99%

はかる:5g

価格 ($):1732.0